Cas no 2248339-17-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248339-17-3
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate
- EN300-6516296
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- Inchi: 1S/C18H12N2O4/c1-10-15(13-8-4-5-9-14(13)19-10)18(23)24-20-16(21)11-6-2-3-7-12(11)17(20)22/h2-9,19H,1H3
- InChI Key: DQGCKJZGPKPXKG-UHFFFAOYSA-N
- SMILES: O(C(C1=C(C)NC2C=CC=CC1=2)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 320.07970687g/mol
- Monoisotopic Mass: 320.07970687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 79.5Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516296-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate |
2248339-17-3 | 95.0% | 0.05g |
$587.0 | 2025-03-14 | |
| Enamine | EN300-6516296-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate |
2248339-17-3 | 95.0% | 0.1g |
$615.0 | 2025-03-14 | |
| Enamine | EN300-6516296-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate |
2248339-17-3 | 95.0% | 0.25g |
$642.0 | 2025-03-14 | |
| Enamine | EN300-6516296-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate |
2248339-17-3 | 95.0% | 0.5g |
$671.0 | 2025-03-14 | |
| Enamine | EN300-6516296-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate |
2248339-17-3 | 95.0% | 1.0g |
$699.0 | 2025-03-14 | |
| Enamine | EN300-6516296-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate |
2248339-17-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-14 | |
| Enamine | EN300-6516296-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate |
2248339-17-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-14 | |
| Enamine | EN300-6516296-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate |
2248339-17-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate (CAS No. 2248339-17-3)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate, with the CAS number 2248339-17-3, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields of chemistry and pharmacology. This compound belongs to the class of indole derivatives and features a unique structural arrangement that includes an isoindoline moiety and a methylated indole ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of extensive research.
The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate is characterized by the presence of a 1,3-dioxo group on the isoindoline ring and a carboxylate ester linked to the 2-methyl indole ring. This structural complexity provides a rich platform for exploring its reactivity and potential biological activities. Recent studies have highlighted the importance of such compounds in drug discovery and development, particularly in the areas of enzyme inhibition and receptor modulation.
In the realm of medicinal chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate has shown promise as a lead compound for the development of novel therapeutic agents. One notable application is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, research has demonstrated that this compound can effectively inhibit certain kinases, which are key targets in cancer therapy. The ability to modulate these enzymes selectively can lead to more targeted and effective treatments with fewer side effects.
Beyond enzyme inhibition, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate has also been investigated for its potential as a receptor ligand. Indole derivatives are known for their ability to interact with various receptors in the body, including serotonin receptors and G protein-coupled receptors (GPCRs). Studies have shown that this compound can bind to specific receptors with high affinity, suggesting its potential use in treating neurological disorders such as depression and anxiety.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate is a challenging but well-studied process. Various synthetic routes have been developed to produce this compound efficiently and with high purity. One common approach involves the reaction of an appropriate indole derivative with an isoindoline precursor under controlled conditions. The choice of reagents and reaction conditions is crucial for achieving the desired product yield and purity.
In addition to its therapeutic potential, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1H-indole-3-carboxylate has also been explored for its use in materials science. The unique electronic properties of indole derivatives make them suitable for applications in organic electronics and photovoltaic devices. Research in this area has focused on optimizing the molecular structure to enhance charge transport properties and improve device performance.
The safety profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-H-indole-carboxylate is another important aspect that has been extensively studied. Preclinical studies have shown that this compound exhibits low toxicity and good biocompatibility when administered at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, 1,3-dioxo--dihydro--isoindol--methyl--indole-carboxylate (CAS No. 24899) represents a promising molecule with diverse applications in medicinal chemistry, materials science, and other related fields. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and improving human health.
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